molecular formula C24H23N5O2 B446374 N'~4~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE

N'~4~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE

Cat. No.: B446374
M. Wt: 413.5g/mol
InChI Key: PBZSTZGACMTJSK-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of both quinoline and pyrazole rings in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5g/mol

IUPAC Name

N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H23N5O2/c1-4-29-15-17(16(2)28-29)14-25-27-24(30)20-13-22(19-10-6-8-12-23(19)31-3)26-21-11-7-5-9-18(20)21/h5-15H,4H2,1-3H3,(H,27,30)/b25-14+

InChI Key

PBZSTZGACMTJSK-AFUMVMLFSA-N

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC

Origin of Product

United States

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